molecular formula C18H16N6O2 B4704330 2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4704330
M. Wt: 348.4 g/mol
InChI Key: VWTWVLCVGVGSCV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused tricyclic core. The structure features a pyridin-4-yl group at position 2 and a tetrahydrofuran-2-ylmethyl substituent at position 6.

Properties

IUPAC Name

11-(oxolan-2-ylmethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-17-14-10-20-18-21-16(12-3-6-19-7-4-12)22-24(18)15(14)5-8-23(17)11-13-2-1-9-26-13/h3-8,10,13H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTWVLCVGVGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and tetrahydrofuran intermediates, followed by their coupling with the triazolopyrimidine core under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s formation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or tetrahydrofuran rings are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules by linking with other compounds. .

Scientific Research Applications

2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

7-(2-Furylmethyl)-2-(3-Pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

  • Key Differences :
    • Substituent at Position 7: Furan-2-ylmethyl () vs. tetrahydrofuran-2-ylmethyl (target compound).
    • Substituent at Position 2: Pyridin-3-yl () vs. pyridin-4-yl (target).
  • Implications: The tetrahydrofuran group in the target compound may confer greater conformational rigidity and reduced metabolic lability compared to the furan analog .

Thieno-Fused Triazolo-Pyrimidinones

  • Example: 2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one (Compound 5, ).
  • Key Differences: Core Structure: Thieno[2,3-b]pyridin-4(7H)-one fused with triazolo-pyrimidine vs. pyrido-triazolo-pyrimidinone in the target. Substituents: Phenyl and methyl groups vs. pyridinyl and tetrahydrofuran.
  • Implications: Thieno-fused systems may exhibit distinct π-π stacking interactions, affecting solubility and crystallinity. The phenyl group in Compound 5 could enhance lipophilicity, contrasting with the polar tetrahydrofuran in the target .

Heterocyclic Substituents and Electronic Effects

Trifluoromethyl-Substituted Pyrazolo-Pyrimidines

  • Example : 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines ().
  • Key Differences: Core: Pyrazolo-pyrimidine vs. triazolo-pyrimidinone. Substituent: CF₃ (strong electron-withdrawing) vs. tetrahydrofuran (electron-donating).
  • Implications :
    • CF₃ groups improve metabolic stability but may reduce solubility. The tetrahydrofuran substituent in the target compound balances polarity and steric bulk .

Patent Derivatives with Tetrahydropyridinyl Groups

  • Example : 7-(1,2,3,6-Tetrahydropyridin-4-yl)pyrido[1,2-a]pyrimidin-4-one derivatives ().
  • Key Differences: Core: Pyrido[1,2-a]pyrimidinone vs. pyrido-triazolo-pyrimidinone. Substituent: Tetrahydropyridinyl (basic nitrogen) vs. tetrahydrofuran (non-basic oxygen).
  • Implications :
    • The basic nitrogen in tetrahydropyridinyl derivatives may enhance water solubility and cation-π interactions in biological targets .

Bioactivity Considerations

While direct bioactivity data for the target compound are absent in the evidence, related structures provide insights:

  • The tetrahydrofuran substituent in the target compound could modulate redox activity, a key factor in ferroptosis pathways .
  • Antimicrobial Activity: N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl] aldehyde hydrazones () demonstrate antifungal properties. Structural parallels (e.g., triazolo-pyrimidine cores) suggest the target compound merits evaluation against plant or microbial pathogens .

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name/ID Core Structure Position 2 Substituent Position 7 Substituent Key Features
Target Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Pyridin-4-yl Tetrahydrofuran-2-ylmethyl Rigid, polar substituent
Same core Pyridin-3-yl Furan-2-ylmethyl Less rigid, aromatic furan
(Compound 5) Thieno[2,3-b]pyridin-4(7H)-one fused with triazolo-pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidin-7-yl Phenyl Lipophilic, sulfur-containing
Pyrido[1,2-a]pyrimidin-4-one Varied (e.g., 3-fluoro-4-methoxyphenyl) Tetrahydropyridinyl Basic nitrogen for solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(pyridin-4-yl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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